molecular formula C5H5BrN2O2S B6234136 3-bromo-6-methanesulfonylpyridazine CAS No. 1646637-32-2

3-bromo-6-methanesulfonylpyridazine

Cat. No.: B6234136
CAS No.: 1646637-32-2
M. Wt: 237.08 g/mol
InChI Key: VEUSTTOXQLSESA-UHFFFAOYSA-N
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Description

3-Bromo-6-methanesulfonylpyridazine is a heterocyclic compound with the molecular formula C6H5BrN3O2S. It is a pyridazine derivative that contains a bromine atom and a methanesulfonyl group attached to it

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Bromo-6-methanesulfonylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-6-methanesulfonylpyridazine exerts its effects involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

3-Bromo-6-methanesulfonylpyridazine can be compared with other pyridazine derivatives, such as:

    3-Bromo-6-methylpyridazine: Lacks the methanesulfonyl group, affecting its reactivity and applications.

    6-Methanesulfonylpyridazine: Lacks the bromine atom, leading to different chemical properties and uses.

Properties

IUPAC Name

3-bromo-6-methylsulfonylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSTTOXQLSESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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